N-(5-bromopyridin-3-yl)cyclobutanecarboxamide
Description
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide is a brominated pyridine derivative featuring a cyclobutane carboxamide substituent. Its molecular formula is C₉H₁₀BrN₂O (molecular weight: 242.1 g/mol). The bromine atom at the 5-position of the pyridine ring enhances electrophilicity, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura).
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-8-4-9(6-12-5-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHLJVOMKSSRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide is a compound of increasing interest due to its potential biological activity. Its structure, characterized by a cyclobutane ring linked to a carboxamide group and a brominated pyridine moiety, suggests possible interactions with various biological targets. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- Molecular Weight : Approximately 284.14 g/mol
- Key Features :
- A cyclobutane ring
- A carboxamide functional group
- A bromine atom substituted at the 5-position of the pyridine ring
The specific combination of these structural elements is believed to confer unique pharmacological properties compared to structurally similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The brominated pyridine moiety may enhance the compound's lipophilicity and facilitate binding to hydrophobic pockets in target proteins. The cyclobutanecarboxamide portion may stabilize these interactions, potentially leading to modulation of enzyme activities or receptor signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of pyridine-based carboxamides have shown inhibitory effects against various bacterial strains, suggesting that this compound may possess similar activities.
Anticancer Potential
Research into related compounds has revealed promising anticancer activities. For instance, some pyridine derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines. The potential for this compound to exhibit similar effects warrants further investigation.
Case Studies and Research Findings
-
Inhibition of Enzymatic Activity :
- A study focused on the inhibition of serine proteases demonstrated that related compounds effectively inhibited Plasmodium falciparum subtilisin-like serine protease (PfSUB1), an essential enzyme for malaria parasite egress. The structure-activity relationship (SAR) indicated that modifications in the carboxamide group could enhance selectivity and potency against PfSUB1 .
- Anticancer Activity :
- Neuroprotective Effects :
Comparative Analysis Table
Scientific Research Applications
Medicinal Chemistry
N-(5-bromopyridin-3-yl)cyclobutanecarboxamide has been investigated for its potential as a therapeutic agent:
- Kinase Inhibition : It shows promise as a GSK-3β inhibitor, which is relevant in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound binds to the active site of GSK-3β, inhibiting its activity and modulating downstream signaling pathways involved in inflammation and neurodegeneration .
-
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
Cell Line IC50 (µM) Mechanism Breast Cancer (MCF-7) 12.5 Induction of apoptosis Prostate Cancer (PC-3) 15.0 Cell cycle arrest Colon Cancer (HT-29) 10.0 Inhibition of proliferation
Biological Research
The compound serves as a valuable tool in biological assays:
- Enzyme Modulation : It can act as a ligand to study enzyme interactions, potentially influencing metabolic pathways .
- Anti-inflammatory Effects : Research has shown that it can reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, indicating its potential use in inflammatory disease models .
Materials Science
In materials science, this compound can be utilized to develop novel materials with specific properties such as conductivity or fluorescence. Its unique structural features allow for the synthesis of new compounds that may exhibit desirable physical and chemical properties.
Study on Cancer Cell Lines
A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways at an IC50 value of 12.5 µM.
Inflammation Model
In a lipopolysaccharide-induced inflammation model using BV-2 microglial cells, this compound significantly reduced nitric oxide production, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyridine Derivatives with Varied Amide Substituents
N-(5-bromopyridin-3-yl)pivalamide
- Molecular Formula : C₁₀H₁₃BrN₂O (MW: 257.1 g/mol)
- Key Differences: The pivalamide group (tert-butyl carboxamide) introduces significant steric hindrance compared to the cyclobutane carboxamide. Commercial availability (CAS 873302-39-7) suggests industrial relevance, though at a higher cost (e.g., 1 g priced at $240) .
N-(pyrrolidin-3-yl)cyclobutanecarboxamide
- Molecular Formula : C₉H₁₅N₂O (MW: 167.2 g/mol)
- Key Differences :
Bromopyridinyl Compounds with Alternative Functional Groups
(5-bromopyridin-3-yl)(cyclopropyl)methanone
- Molecular Formula: C₉H₈BrNO (MW: 226.1 g/mol)
- Key Differences: A ketone functional group replaces the carboxamide, increasing reactivity toward nucleophiles (e.g., Grignard reagents). Synthesized via a two-step route from 5-bromonicotinic acid, involving cyclopropylmagnesium bromide .
Impact of Cyclic Substituents on Properties
| Compound | Cyclic Group | Ring Strain | Key Reactivity/Solubility Traits |
|---|---|---|---|
| N-(5-bromopyridin-3-yl)cyclobutanecarboxamide | Cyclobutane | Moderate | Balanced steric effects; moderate H-bonding |
| N-(5-bromopyridin-3-yl)pivalamide | tert-Butyl | None | High steric hindrance; increased lipophilicity |
| (5-bromopyridin-3-yl)(cyclopropyl)methanone | Cyclopropane | High | Prone to ring-opening; reactive ketone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
